

The Role of Lansoprazole Sulfide in Proton Pump Inhibition: A Technical Guide

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Compound of Interest					
Compound Name:	Lansoprazole sulfide				
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Introduction

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3] It functions by irreversibly inhibiting the gastric H+/K+ ATPase, the enzyme responsible for the final step of acid secretion in parietal cells.[4][5][6] Lansoprazole itself is a prodrug, meaning it requires conversion into its active form to exert its therapeutic effect.[2][6] A key molecule in the metabolic and synthetic pathway of lansoprazole is lansoprazole sulfide. This technical guide provides an in-depth examination of the role of lansoprazole sulfide in the mechanism of proton pump inhibition, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Lansoprazole sulfide, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, is a crucial intermediate in the synthesis of lansoprazole and a metabolite formed in the body.[7][8][9] Its key properties are summarized below.



Property	Value	Reference
Chemical Formula	C16H14F3N3OS	[8][10]
Molecular Weight	353.36 g/mol	[10][11]
CAS Number	103577-40-8	[8]
Appearance	White solid	[12]
IUPAC Name	2-[[3-methyl-4-(2,2,2- trifluoroethoxy)-2- pyridinyl]methylsulfanyl]-1H- benzimidazole	[8]

The Mechanism of Proton Pump Inhibition

The therapeutic action of lansoprazole is a multi-step process that begins with its absorption and culminates in the irreversible inactivation of the proton pump in the acidic environment of the gastric parietal cells.

Lansoprazole is administered as a racemic mixture of (R)- and (S)-enantiomers.[13] After oral administration, it is absorbed in the small intestine and reaches the parietal cells via the bloodstream.[6] The highly acidic environment of the secretory canaliculi of these cells is crucial for the conversion of the lansoprazole prodrug into its active metabolites.[2][14][15]

In this acidic milieu, lansoprazole undergoes a proton-catalyzed transformation to form a tetracyclic sulfenamide.[2][16] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase.[4][14][16] Specifically, lansoprazole has been shown to react with cysteine 813 and cysteine 321 of the proton pump. [16] This irreversible binding inactivates the enzyme, thereby inhibiting the secretion of gastric acid.[5][6]

Lansoprazole sulfide is a key metabolite of lansoprazole, formed primarily by the action of the cytochrome P450 enzyme CYP3A4 in the liver.[7][13] While the primary pathway to the active sulfenamide involves the lansoprazole (sulfoxide) form, the sulfide metabolite is part of the overall metabolic fate of the drug. It is also the direct precursor in the chemical synthesis of lansoprazole, where it is oxidized to form the final sulfoxide product.[12][17][18]



Caption: Metabolic and Activation Pathway of Lansoprazole.

Quantitative Efficacy Data

The inhibitory potential of proton pump inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the H+/K+ ATPase. While **lansoprazole sulfide** itself is not the final active inhibitor, the efficacy of the parent compound, lansoprazole, has been well-characterized.

Compound	Parameter	Value	Target	Reference
(S)-Lansoprazole	IC50	5.2 μΜ	H+/K+-stimulated ATPase (parietal cells)	[19]
(S)-Lansoprazole	IC50	82 μΜ	Acid formation (isolated canine parietal cells)	[19]
Lansoprazole Sulfide	IC50	0.46 μΜ	Mycobacterium tuberculosis (in broth)	[20][21]
Lansoprazole Sulfide	IC50	0.59 μΜ	Mycobacterium tuberculosis (intracellularly)	[20][21][22]

Note: The IC50 values for **Lansoprazole Sulfide** provided are for its anti-tuberculosis activity, which is a separate area of investigation from its role in proton pump inhibition.[20][22][23][24] Direct inhibitory data on the proton pump by the sulfide metabolite is not the primary mechanism of action and is thus not commonly reported.

Experimental Protocols

In Vitro H+/K+ ATPase Inhibition Assay

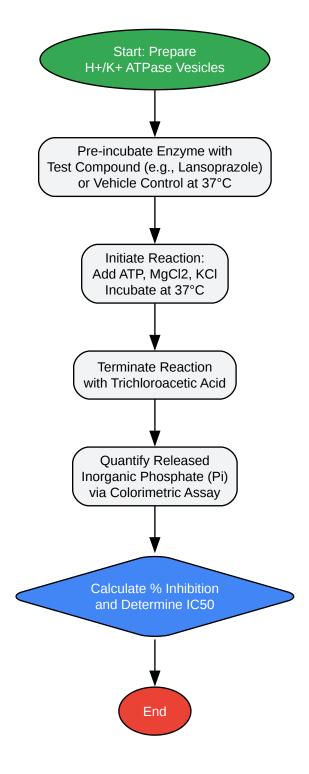
This assay is fundamental for evaluating the inhibitory potential of compounds like lansoprazole on the gastric proton pump.



- 1. Preparation of H+/K+ ATPase-Rich Vesicles:
- The gastric mucosa is scraped from a suitable animal model (e.g., sheep or goat stomach obtained from a slaughterhouse).[25]
- The tissue is homogenized in a buffered solution (e.g., 200 mM Tris-HCl, pH 7.4).[25]
- A series of centrifugation steps are performed to isolate microsomal vesicles rich in H+/K+ ATPase.[25][26]
- The protein concentration of the final enzyme preparation is determined using a standard method, such as the Bradford assay, with bovine serum albumin (BSA) as the standard.[26]
- 2. ATPase Activity Assay:
- The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., lansoprazole) or a vehicle control for a defined period (e.g., 30-60 minutes) at 37°C. [25][26]
- The reaction is initiated by adding ATP (e.g., 2 mM) to a reaction mixture containing the treated enzyme, buffer (e.g., 20-40 mM Tris-HCl, pH 7.4), MgCl2 (e.g., 2 mM), and KCl (e.g., 2 mM).[25][27]
- The reaction is allowed to proceed for a specific time (e.g., 20-30 minutes) at 37°C.[25][27]
- The reaction is terminated by adding an ice-cold solution of trichloroacetic acid.[25][27]
- 3. Measurement of Inhibition:
- The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified. This is a direct measure of the enzyme's activity.
- The Fiske-Subbarow method is commonly used, where a colorimetric reaction with ammonium molybdate allows for spectrophotometric measurement of the released phosphate (e.g., at 660 nm).[26]
- The inhibitory activity is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the control group. The IC50 value is then determined from



the dose-response curve.[27]



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